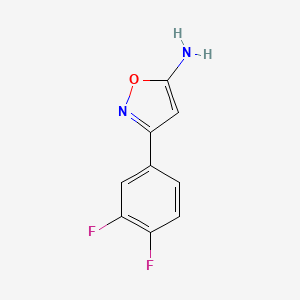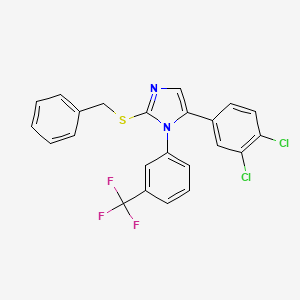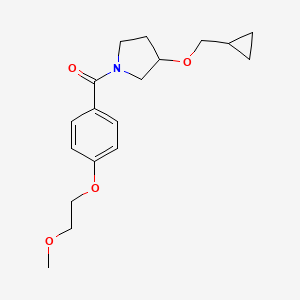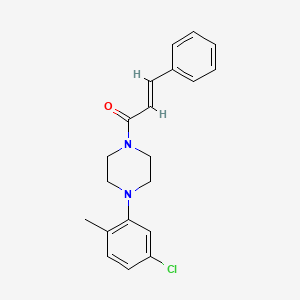
3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluorophenyl isocyanate is a remarkable and versatile chemical compound with broad applications in various fields . It is a colorless, water-soluble, and volatile liquid . It serves as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .
Molecular Structure Analysis
The molecular formula of 3,4-Difluorophenyl isocyanate is C7H3F2NO . Its average mass is 155.102 Da and its monoisotopic mass is 155.018265 Da .
Physical and Chemical Properties Analysis
3,4-Difluorophenyl isocyanate has a density of 1.2±0.1 g/cm3, a boiling point of 186.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.3±3.0 kJ/mol and its flash point is 58.9±14.2 °C . It has a molar refractivity of 35.9±0.5 cm3 .
科学的研究の応用
Fluorinated Heterocyclic Compounds Synthesis
Researchers have developed photochemical methodologies for synthesizing fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, from precursors like 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole. This approach leverages irradiation at specific wavelengths to produce compounds with potential applications in various chemical and pharmaceutical contexts (Buscemi et al., 2001).
Antimicrobial Activity of Triazole Derivatives
The synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the potential of fluorinated compounds in contributing to the development of new antimicrobial agents. Such studies underscore the versatility of these compounds in generating biologically active molecules that could serve as the basis for the development of new drugs (Bektaş et al., 2007).
Synthesis of Oxadiazoles and Triazoles
The photochemical reactions of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles have been explored, leading to the formation of both 5-perfluoroalkyl-1,3,4-oxadiazoles and 5-perfluoroalkyl-1,2,4-triazoles. This research illustrates the compound's role in synthesizing fluorinated heterocycles, with potential applications ranging from medicinal chemistry to materials science (Pace et al., 2004).
Novel Synthesis Approaches
Innovative synthetic methods have been developed for creating 2,5-disubstituted 1,3,4-oxadiazole derivatives through a one-pot, four-component condensation reaction. This demonstrates the utility of fluorinated compounds in facilitating efficient synthesis processes, potentially simplifying the production of complex molecules for research and industrial applications (Ramazani & Rezaei, 2010).
Antibacterial Study of Oxazolyl Compounds
A study focused on the synthesis, structure determination, and evaluation of the antibacterial activity of novel heterocyclic compounds containing the 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment demonstrates the potential of such fluorinated compounds in developing new antibacterial agents. This research could lead to the discovery of new treatments for bacterial infections, emphasizing the importance of fluorinated heterocycles in pharmaceutical development (Mehta, 2016).
Safety and Hazards
作用機序
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes .
Biochemical Pathways
Similar compounds have been implicated in a variety of biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The compound’s chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular level, such as inducing or inhibiting cell proliferation, modulating gene expression, and altering cellular signaling pathways .
Action Environment
The action, efficacy, and stability of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
特性
IUPAC Name |
3-(3,4-difluorophenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWAXQKDENGRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2952633.png)
![tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate](/img/structure/B2952634.png)


![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2952641.png)
![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)
![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone](/img/structure/B2952645.png)
![3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952649.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)
